(2-butyl-4-chloro-1H-imidazol-5-yl)methanol (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 79047-41-9
VCID: VC21339655
InChI: InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
SMILES: CCCCC1=NC(=C(N1)CO)Cl
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

CAS No.: 79047-41-9

Cat. No.: VC21339655

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.65 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol - 79047-41-9

CAS No. 79047-41-9
Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
IUPAC Name (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Standard InChI InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
Standard InChI Key DXSZKDOOHOBZMT-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1)CO)Cl
Appearance White Solid
Melting Point 149-151°C

Chemical Structure and Properties

Structural Information

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is an imidazole derivative featuring a butyl group at position 2, a chloro substituent at position 4, and a hydroxymethyl (methanol) group at position 5. This compound is also sometimes referred to as (2-butyl-5-chloro-1H-imidazol-4-yl)methanol due to alternative numbering conventions for the imidazole ring .

Physical and Chemical Properties

The compound presents as a white to off-white solid with specific physical and chemical characteristics as outlined in the following table:

PropertyValue
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.655 g/mol
CAS Number79047-41-9
Melting Point147-151°C
Boiling Point407.7±30.0°C (Predicted)
Density1.236 g/cm³
pKa11.26±0.10 (Predicted)
Physical StateSolid
ColorWhite to Off-White

Chemical Identifiers

For proper identification in chemical databases and literature, the compound is associated with various identifiers:

IdentifierValue
IUPAC Name(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
MDL NumberMFCD01934397
InChI KeyDXSZKDOOHOBZMT-UHFFFAOYSA-N
SMILESCCCCC1=NC(=C(N1)CO)Cl
PubChem CID2735662
SolventSolubility
AcetoneSlight
DMSOSlight
MethanolSlight
Storage ParameterRecommendation
Temperature2-8°C
AtmosphereInert
ContainerAmber glass bottle

Synthesis and Preparation

Raw Materials and Precursors

Several key reagents and starting materials have been identified for the synthesis of this compound:

Raw MaterialRole in Synthesis
HydroxypyruvaldehydePrecursor for imidazole ring formation
N-ChlorosuccinimideChlorinating agent
ValeraldehydeSource of butyl chain
AmmoniaNitrogen source for heterocycle formation
(2-butyl-1H-imidazole-4,5-diyl)dimethanolDirect precursor
1H-Imidazole-5-carboxylic acid, 2-butyl-, ethyl esterAlternative precursor

Pharmaceutical Significance

Relationship to Losartan

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol holds particular significance in pharmaceutical chemistry as it serves as a key intermediate and potential impurity in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure .

Structural Analogs and Related Compounds

Direct Analogs

Several structural analogs of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol have been identified, with varying substituents and positions:

CompoundKey Structural Difference
(1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanolAddition of 4-bromobenzyl group at N-1 position
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidineIncorporation into oxazolidine ring system with phenyl substituents
LosartanAddition of biphenyltetrazole moiety at N-1 position

Comparison to Losartan

The structural relationship between (2-butyl-4-chloro-1H-imidazol-5-yl)methanol and Losartan is particularly noteworthy:

Feature(2-butyl-4-chloro-1H-imidazol-5-yl)methanolLosartan
Molecular FormulaC₈H₁₃ClN₂OC₂₂H₂₃ClN₆O
Molecular Weight188.655 g/molSignificantly higher
Core StructureImidazole with butyl, chloro, methanolSame imidazole core with additional biphenyltetrazole
Pharmacological ActivityLimited/Not establishedAngiotensin II receptor antagonist

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